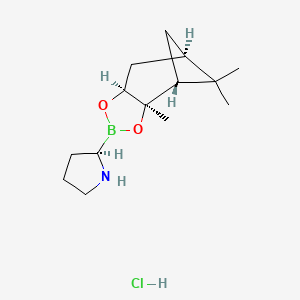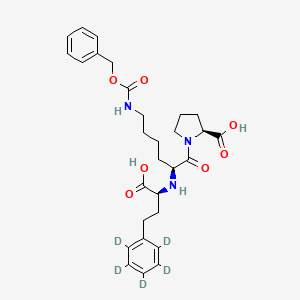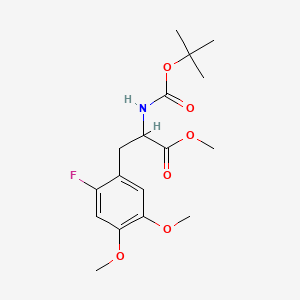
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with 2-methylpropyl 2-methyl-2-pro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate is a complex polymer known for its versatile applications in various fields. This compound is a polymer formed from the esterification of 2-propenoic acid, 2-methyl- with 2-(diethylamino)ethyl ester and 2-methylpropyl 2-methyl-2-propenoate. It is commonly used in the production of adhesives, coatings, and as a component in various industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate typically involves the following steps:
Esterification Reaction: The initial step involves the esterification of 2-propenoic acid, 2-methyl- with 2-(diethylamino)ethyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Polymerization: The resulting ester is then polymerized with 2-methylpropyl 2-methyl-2-propenoate using free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the esterification and polymerization reactions are carried out under controlled conditions. The use of continuous flow reactors and advanced monitoring systems ensures high yield and purity of the final product. The polymer is then purified through processes such as precipitation, filtration, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, particularly at the ester and amine functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the ester groups, converting them into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The polymer can participate in nucleophilic substitution reactions, especially at the amine group. Halogenated compounds like alkyl halides are often used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this polymer is used as a precursor for the synthesis of various functional materials
Biology
In biological research, the polymer is used in the development of drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.
Medicine
In medicine, the polymer is explored for its potential in creating biocompatible coatings for medical devices. Its unique properties help in reducing the risk of infections and improving the longevity of implants.
Industry
Industrially, the polymer is used in the production of adhesives, coatings, and sealants
Wirkmechanismus
The mechanism by which this polymer exerts its effects is primarily through its ability to form strong intermolecular interactions. The ester and amine groups in the polymer chain can form hydrogen bonds and ionic interactions with various substrates, enhancing its adhesive and coating properties. Additionally, the polymer can undergo cross-linking reactions, which further improve its mechanical strength and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: Similar in structure but with dimethylamino groups instead of diethylamino groups.
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: The monomeric form of the polymer.
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with ethyl 2-methyl-2-propenoate: A similar polymer with ethyl groups instead of methylpropyl groups.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate lies in its combination of ester and amine functionalities, which provide a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both strong adhesion and resistance to environmental factors.
This detailed article covers the essential aspects of the compound, from its synthesis to its applications and unique properties
Eigenschaften
CAS-Nummer |
129698-94-8 |
|---|---|
Molekularformel |
C18H33NO4 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19NO2.C8H14O2/c1-5-11(6-2)7-8-13-10(12)9(3)4;1-6(2)5-10-8(9)7(3)4/h3,5-8H2,1-2,4H3;6H,3,5H2,1-2,4H3 |
InChI-Schlüssel |
OBYXGMPNHFICIT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |
Verwandte CAS-Nummern |
129698-94-8 |
Synonyme |
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)



